Sodium 4-bromo-2-fluorophenolate
Description
Significance of Phenolate (B1203915) Anions as Nucleophilic Reagents
Phenolate anions, readily formed by the deprotonation of phenols, are powerful nucleophiles in a wide array of organic reactions. researchgate.netsiue.edu Their utility stems from their nature as ambident nucleophiles, possessing two potential sites for reaction: the oxygen atom and the carbon atoms of the aromatic ring, particularly the ortho and para positions. researchgate.netacs.org This dual reactivity allows for the selective formation of either O-substituted (ether) or C-substituted (phenolic) products, a choice often directed by reaction conditions. acs.org
The nucleophilicity of phenolates can be finely tuned, and kinetic studies have been instrumental in quantifying their reactivity. researchgate.netacs.org Factors such as the solvent, counter-ion, and the specific substituents on the aromatic ring all play a role in determining the rate and outcome of their reactions with electrophiles. researchgate.net Beyond classical polar reactions, phenolate anions have gained prominence in the realm of photochemistry. researchgate.netunits.it Upon excitation with light, they can become potent reducing agents, capable of generating reactive radical species under mild conditions, thereby opening up novel pathways for bond formation. researchgate.netunits.it
Role of Halogen Substitution in Modulating Aromatic Reactivity
The introduction of halogen atoms onto an aromatic ring profoundly influences its chemical behavior. aakash.ac.innih.gov Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). aakash.ac.in For chlorine, bromine, and iodine, the inductive effect typically outweighs the resonance effect, leading to a general deactivation of the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). aakash.ac.inmsu.edu
In the context of nucleophilic aromatic substitution (SNAr), halogens serve as effective leaving groups. msu.eduresearchgate.net The reactivity order in these reactions is often F > Cl ≈ Br > I, particularly in activated systems, because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more susceptible to nucleophilic attack. researchgate.net The presence of other electron-withdrawing groups on the ring, especially at ortho and para positions, further accelerates the rate of SNAr reactions. msu.edu
Contextualizing Sodium 4-bromo-2-fluorophenolate within Halogenated Phenol (B47542) Derivatives
This compound is the sodium salt of 4-bromo-2-fluorophenol (B1271925) and represents a specific example within the broader class of halogenated phenol derivatives. google.comechemi.com Its structure is notable for the presence of two different halogen atoms—fluorine and bromine—at specific positions on the phenolate ring. This substitution pattern creates a unique electronic environment that governs its reactivity.
The fluorine atom at the ortho position and the bromine atom at the para position influence the nucleophilicity of the phenolate oxygen and the reactivity of the aromatic ring itself. The compound serves primarily as a precursor and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ruifuchem.comguidechem.com For instance, its parent phenol, 4-bromo-2-fluorophenol, is used to synthesize other valuable organic intermediates. guidechem.comambeed.com The preparation of this compound is typically achieved by reacting 4-bromo-2-fluorophenol with a sodium base, such as sodium hydroxide (B78521). google.com
Below are the key properties of the compound and its parent phenol.
| Property | Value | Source |
|---|---|---|
| CAS Number | 154868-20-9 | bldpharm.comechemi.com |
| Molecular Formula | C6H3BrFNaO | echemi.comnih.gov |
| Molecular Weight | 212.98 g/mol | echemi.com |
| Appearance | Data not available | |
| Synonyms | 4-Bromo-2-fluorophenol sodium salt | echemi.comechemi.com |
| Property | Value | Source |
|---|---|---|
| CAS Number | 2105-94-4 | ruifuchem.com |
| Molecular Formula | C6H4BrFO | |
| Molecular Weight | 191.00 g/mol | |
| Appearance | Colorless to brownish liquid/oil | chemicalbook.comlookchem.com |
| Boiling Point | 79°C at 7 mmHg | ruifuchem.com |
| Density | 1.744 g/mL at 25°C | ruifuchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-bromo-2-fluorophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO.Na/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYAMCEOQBFML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635433 | |
| Record name | Sodium 4-bromo-2-fluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154868-20-9 | |
| Record name | Sodium 4-bromo-2-fluorophenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Sodium 4 Bromo 2 Fluorophenolate and Its Precursors
Preparation of 4-bromo-2-fluorophenol (B1271925)
The synthesis of 4-bromo-2-fluorophenol is a critical first step, with regioselective bromination of 2-fluorophenol (B130384) being a primary method.
Regioselective Bromination of Fluorophenols
The introduction of a bromine atom at a specific position on the phenol (B47542) ring is crucial for the synthesis of 4-bromo-2-fluorophenol. The directing effects of the hydroxyl and fluorine substituents on the aromatic ring guide the incoming electrophile, bromine.
One common laboratory method involves the direct bromination of 2-fluorophenol. For instance, treating a solution of 2-fluorophenol in methylene (B1212753) chloride with bromine at a low temperature (around 3°C) results in the formation of 4-bromo-2-fluorophenol. chemicalbook.com This reaction proceeds with high yield, reported to be around 90%. chemicalbook.com The reaction mixture is typically stirred for several hours at both ice bath and room temperatures to ensure completion. chemicalbook.com A workup procedure involving washing with an aqueous solution of sodium bisulfite is used to remove any excess bromine. chemicalbook.com
Alternative brominating agents and conditions have also been explored to achieve high regioselectivity. The use of N-bromosuccinimide (NBS) in ACS-grade methanol, in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH), has been shown to be effective for the mono-ortho-bromination of various phenols. mdpi.com While this method is generally for ortho-bromination, it highlights the ongoing research into controlling the position of bromination on substituted phenols.
Another approach involves oxidative bromination using reagents like potassium bromide (KBr) in the presence of an oxidizing agent. mdpi.com For instance, the combination of KBr and ZnAl–BrO3−–layered double hydroxides has been demonstrated for the regioselective monobromination of phenols, favoring the para-position. mdpi.com This method offers good yields and high selectivity. mdpi.com
| Starting Material | Reagents | Solvent | Yield | Reference |
| 2-Fluorophenol | Bromine | Methylene Chloride | 90% | chemicalbook.com |
| Phenols | N-Bromosuccinimide, p-TsOH | Methanol | >86% (ortho) | mdpi.com |
| Phenols | KBr, ZnAl–BrO3−–LDHs | Not specified | Good | mdpi.com |
Demethylation and Related Ether Cleavage Strategies
An alternative route to 4-bromo-2-fluorophenol involves the demethylation of its corresponding methyl ether, 4-bromo-2-fluoroanisole (B1265810). This method is particularly useful when the anisole (B1667542) precursor is more readily available or when direct bromination of the phenol proves problematic.
The synthesis of 4-bromo-2-fluoroanisole can be achieved by the bromination of 2-fluoroanisole (B128887). For example, dissolving 2-fluoroanisole in chloroform (B151607) and adding bromine dropwise at room temperature, followed by refluxing, can produce 4-bromo-2-fluoroanisole in high yield (91%).
The subsequent demethylation of 4-bromo-2-fluoroanisole to yield 4-bromo-2-fluorophenol is a standard ether cleavage reaction. While specific conditions for this particular demethylation are not detailed in the provided search results, general methods often involve strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Industrial and Laboratory Scale Synthesis Considerations
For laboratory-scale synthesis, the direct bromination of 2-fluorophenol using liquid bromine in a chlorinated solvent is a straightforward and high-yielding method. chemicalbook.com The reaction conditions are relatively mild, and the product can be purified by distillation or column chromatography. guidechem.comroyalholloway.ac.uk
On an industrial scale, factors such as cost, safety, and environmental impact become more critical. The use of liquid bromine presents handling challenges. Therefore, alternative brominating agents like NBS or in-situ generation of bromine from bromide salts and an oxidant might be preferred. mdpi.commdpi.com The choice of solvent is also a key consideration, with a move towards greener and more easily recyclable solvents. The purification of the final product on a large scale would likely favor distillation over chromatography due to cost and scalability.
Conversion of 4-bromo-2-fluorophenol to Sodium 4-bromo-2-fluorophenolate
The final step in the synthesis is the conversion of the phenolic precursor to its corresponding sodium salt.
Base-Mediated Deprotonation Protocols
The formation of this compound is typically achieved through a simple acid-base reaction. A common and effective method involves reacting 4-bromo-2-fluorophenol with a sodium base. A patent describes a procedure where a 25% aqueous solution of sodium hydroxide (B78521) is reacted with 4-bromo-2-fluorophenol to produce this compound. google.com The resulting product is a powdery solid. google.com
Solvent Effects and Reaction Optimization for Phenolate (B1203915) Formation
The choice of solvent can influence the rate and completeness of the deprotonation reaction. While water is a common solvent for reactions with sodium hydroxide, other solvents can also be employed. The solubility of both the starting phenol and the resulting phenolate salt is a key factor.
Reactivity Profiles and Mechanistic Investigations of Sodium 4 Bromo 2 Fluorophenolate
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Phenolate (B1203915) Anion
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming carbon-heteroatom bonds. In this process, a nucleophile displaces a leaving group on an aromatic ring. The reaction typically requires the ring to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate. semanticscholar.orgmasterorganicchemistry.com
The phenolate anion of sodium 4-bromo-2-fluorophenolate is a potent nucleophile capable of attacking electron-deficient aromatic rings. In SNAr reactions, the phenolate oxygen attacks the carbon atom bearing a suitable leaving group (like a halogen or a nitro group) on an activated aromatic substrate. semanticscholar.orgscispace.com This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent expulsion of the leaving group from this complex restores the aromaticity and yields the final diaryl ether product.
The efficiency of this process is highly dependent on the electronic nature of the electrophilic partner. Aryl halides substituted with strong electron-withdrawing groups, such as nitro or cyano groups, are excellent substrates for reaction with the phenolate. scispace.com For instance, the reaction of phenols with 4-fluoronitrobenzene proceeds readily in the presence of a base to form the corresponding diaryl ether. scispace.com Even phenols bearing their own electron-withdrawing groups can serve as effective coupling partners in SNAr reactions. scispace.com
| Factor | Influence on Reaction Rate | Description | Reference |
|---|---|---|---|
| Substrate's Electron-Withdrawing Groups (EWGs) | Increases Rate | Strong EWGs (e.g., -NO₂, -CN) ortho or para to the leaving group stabilize the negative charge of the Meisenheimer intermediate, accelerating the reaction. | masterorganicchemistry.comlibretexts.org |
| Nucleophilicity of the Phenolate | Increases Rate | Higher electron density on the phenolate oxygen leads to a faster attack on the electrophilic aromatic ring. | libretexts.org |
| Leaving Group Ability | Increases Rate | The rate of substitution follows the trend F > Cl > Br > I, as the more electronegative halogen better stabilizes the developing negative charge in the rate-determining addition step. | masterorganicchemistry.com |
| Solvent | Variable | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used as they solvate the cation without strongly hydrogen-bonding to the nucleophile. | scispace.com |
The bromine and fluorine atoms on the this compound ring have a significant impact on its nucleophilicity. Both are electron-withdrawing substituents, which decrease the electron density on the phenolate oxygen compared to an unsubstituted phenolate. This reduction in electron density slightly diminishes its potency as a nucleophile. scispace.com However, this deactivating effect is often overcome when the phenolate reacts with highly activated electrophiles.
The fluorine atom, due to its high electronegativity, exerts a strong electron-withdrawing inductive effect, which can help stabilize intermediates. The position and type of halogen substituent can influence competition between different types of intermolecular interactions, such as halogen and hydrogen bonding. rsc.org In the context of the phenolate acting as a nucleophile, the primary influence of its own halogen substituents is electronic, modulating its reactivity toward external electrophilic centers.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The bromine atom on this compound serves as a reactive handle for such transformations, allowing for the functionalization of the C4 position.
The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govustc.edu.cn The 4-bromo-2-fluorophenol (B1271925) moiety is a suitable substrate for this reaction, where the carbon-bromine bond undergoes oxidative addition to the palladium(0) catalyst. Research has demonstrated the successful coupling of 4-bromo-2-fluorophenol with various arylboronic acids. lakeheadu.ca For example, the reaction with 4-phenylboronic acid using a palladium(II) complex as a catalyst in a mixture of DMF and water proceeds efficiently to yield the corresponding biphenyl (B1667301) derivative. lakeheadu.ca The versatility of the Suzuki-Miyaura reaction allows for the coupling of various fluorinated aryl bromides with different boronic acids, making it a key method for synthesizing complex fluorinated biphenyls. researchgate.net
| Parameter | Condition |
|---|---|
| Aryl Halide | 4-Bromo-2-fluorophenol |
| Boronic Acid | 4-Phenylboronic acid |
| Catalyst | Palladium(II) complex (5 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | DMF and water (1:1) |
| Temperature | 60 °C |
| Time | 8 hours |
The Heck reaction creates a carbon-carbon bond by coupling an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product. fu-berlin.de Aryl bromides are common substrates for Heck reactions, making the C-Br bond of this compound a suitable reaction site. beilstein-journals.org The reaction conditions, including the choice of palladium source, ligand, base, and solvent, are crucial for achieving high yields and selectivity. fu-berlin.de
| Component | Examples | Reference |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | fu-berlin.de |
| Ligands | PPh₃, P(o-Tol)₃, N-Heterocyclic Carbenes (NHCs) | fu-berlin.de |
| Base | Et₃N, Na₂CO₃, NaOAc | fu-berlin.de |
| Solvent | DMF, NMP, Dioxane, Toluene | fu-berlin.de |
| Temperature | Typically > 100 °C | fu-berlin.de |
The success of transition metal-catalyzed cross-coupling reactions often hinges on the rational design of ligands coordinated to the metal center. nih.gov For aryl halides, particularly those that are less reactive, the choice of ligand is critical for an efficient catalytic cycle. Sterically bulky and electron-rich dialkylbiarylphosphine ligands, such as those developed by Buchwald, have proven highly effective in promoting both oxidative addition and reductive elimination steps. nih.gov These advanced ligands have enabled Suzuki-Miyaura reactions to be performed at room temperature and have broadened the scope of substrates to include challenging aryl chlorides. nih.gov
In the context of functionalizing this compound, catalyst systems must be robust enough to operate in the presence of the potentially coordinating phenolate group. The development of new ligands and palladacycle precatalysts has been instrumental in improving C-O and C-N cross-coupling reactions involving unactivated aryl halides. acs.orgmit.edu For instance, specific biaryl phosphine (B1218219) ligands have been designed to overcome the challenges associated with coupling sterically hindered amines or forming C-O bonds with unactivated aryl halides. acs.orgmit.edu Such optimization strategies, focusing on creating more active and stable catalysts, are directly applicable to enhancing the synthetic utility of halogenated phenols like 4-bromo-2-fluorophenol.
Oxidative Transformations and Radical Chemistry of Halophenolates
The oxidation of halophenolates, including this compound, is a complex process that can proceed through various pathways, often involving radical intermediates. These transformations are of significant interest due to their relevance in environmental degradation processes and their application in the synthesis of polymers and fine chemicals.
The oxidation of halophenols is a known route to the formation of oligomeric and polymeric materials. These reactions typically proceed through the coupling of phenoxyl radicals, which can be generated via enzymatic or chemical oxidation. The structure of the resulting polymers, which can consist of C-C or C-O linkages, is highly dependent on the reaction conditions and the substitution pattern of the phenol (B47542). mdpi.comkyoto-u.ac.jp
For instance, studies on the enzymatic oxidation of 4-halophenols have shown that while 4-fluorophenol (B42351) is selectively converted to 1,4-benzoquinone, 4-chlorophenol (B41353) and 4-bromophenol (B116583) are transformed into higher molecular weight compounds. mdpi.com This suggests that 4-bromo-2-fluorophenolate would also be a substrate for oxidative polymerization, likely forming poly(oxyphenylene) derivatives. mdpi.comgoogle.com The polymerization can be initiated by various catalytic systems, including copper complexes, which are effective for the oxidative polymerization of phenols bearing electron-withdrawing groups. google.com
The general scheme for the oxidative polymerization of a phenolate is presented below:
| Step | Description |
| 1. Initiation | Oxidation of the phenolate to a phenoxyl radical. |
| 2. Propagation | Radical-radical coupling to form dimers, trimers, and higher oligomers. |
| 3. Termination | Reaction of radicals to form a stable, non-radical product. |
This interactive table outlines the fundamental stages of oxidative polymerization.
A report investigating intermediates for new resins noted that 4-bromo-2-fluorophenol could be converted to a corresponding saturated ether intermediate, but subsequent dehalogenation steps, which are often part of polymerization pathways, yielded poor results under the tested conditions. nasa.gov This indicates that while the initial oxidation and coupling are feasible, the specific reaction conditions are crucial for achieving high-molecular-weight polymers.
The oxidation of halophenolates is generally understood to proceed via a one-electron oxidation mechanism, generating a transient phenoxyl radical. psu.eduresearchgate.net This radical is a key intermediate that dictates the subsequent reaction pathways. The formation of the 4-bromo-2-fluorophenoxyl radical can be initiated by enzymatic catalysts like peroxidases, by photochemical processes, or by chemical oxidants. mdpi.compsu.edu
Reaction of the Radical: The phenoxyl radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. It can undergo several subsequent reactions:
Dimerization/Oligomerization: Two phenoxyl radicals can couple to form dimers, which can then be further oxidized and coupled to form oligomers and polymers. researchgate.net The coupling can occur between the oxygen atom of one radical and a carbon atom of another (C-O coupling) or between two carbon atoms (C-C coupling).
Further Oxidation: The phenoxyl radical can undergo a second one-electron oxidation to form a phenoxenium cation. This highly electrophilic species can then react with nucleophiles present in the reaction mixture, such as water, to form quinone-like products. psu.edu
Halogen Elimination: In some cases, particularly under photochemical conditions, the radical can undergo dehalogenation. psu.edu
Studies using pulse radiolysis on polyhalogenated phenols have confirmed the formation of phenoxyl radicals and have shown that these radicals can undergo further reactions, including bimolecular termination. psu.edu The specific pathway taken depends on the nature of the halogen substituent. For example, in the enzyme-catalyzed oxidation of 4-halophenols, the lighter 4-fluorophenol primarily yields the corresponding benzoquinone, whereas the heavier 4-chloro- and 4-bromophenols lead to oligomeric coupling products. mdpi.com This suggests that the 4-bromo-2-fluorophenoxyl radical has a significant tendency to undergo coupling reactions.
Coordination Chemistry of 4-bromo-2-fluorophenolate as a Ligand
The phenolate group of this compound is a classic monodentate or bridging ligand in coordination chemistry. The oxygen atom can donate its electron pair to a metal center, forming stable coordination complexes. The presence of the halogen substituents on the aromatic ring influences the electronic and steric properties of the ligand, which in turn affects the structure, stability, and reactivity of the resulting metal complexes.
As a substituted phenolate, 4-bromo-2-fluorophenolate is expected to form complexes with a wide range of transition metal ions. The synthesis of such complexes would typically involve the reaction of a metal salt with 4-bromo-2-fluorophenol in the presence of a base to deprotonate the hydroxyl group, or directly with this compound. While specific studies on the complexation of 4-bromo-2-fluorophenolate are not extensively documented, the chemistry of related halophenolate ligands is well-established. For example, Schiff base ligands derived from brominated and chlorinated salicylaldehydes readily form complexes with Co(II), Ni(II), Cu(II), and Zn(II). bohrium.com It is also known that 2-bromo-4-fluorophenol (B1268413) can act as a ligand in coordination chemistry, forming complexes with various transition metal ions. xdbiochems.com
The coordination can lead to various geometries depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Mononuclear, binuclear, and polynuclear complexes are all possible.
Potential Coordination Modes of 4-bromo-2-fluorophenolate:
| Coordination Mode | Description | Example Metal Ions |
| Monodentate | The phenolate oxygen binds to a single metal center. | Fe(III), Cu(II), Zn(II) |
| Bridging (μ-O) | The phenolate oxygen bridges two metal centers. | Cu(II), Mn(III) |
This interactive table illustrates the primary ways the 4-bromo-2-fluorophenolate ligand can bind to metal ions.
The fluorine and bromine atoms on the phenolate ring have a significant impact on its properties as a ligand. Both are electron-withdrawing groups, which decrease the electron density on the phenolate oxygen, making it a weaker Lewis base compared to unsubstituted phenolate. This can affect the stability of the metal-ligand bond.
Key influences of the halogen substituents include:
Electronic Effects: The strong electron-withdrawing nature of the fluorine at the ortho position and the bromine at the para position reduces the pKa of the parent phenol and lowers the energy of the ligand's frontier orbitals. This can influence the redox potential of the resulting metal complex and its catalytic activity. For example, in group 4 olefin polymerization catalysts, ortho-fluoro substituents on related phenolate ligands enhance the electrophilicity of the metal center. acs.org
Steric Effects: The fluorine atom at the ortho position introduces moderate steric bulk around the coordinating oxygen atom. This can influence the coordination geometry and the accessibility of the metal center to other substrates, which is particularly important in catalysis. acs.org
Studies on related systems have shown that changing halogen substituents can tune the properties of metal complexes. For instance, replacing a chloro substituent with a bromo substituent on a ligand can shift the spin-transition temperature in iron(III) spin-crossover complexes, an effect attributed to the different electron-withdrawing strengths of the halogens. The combination of a fluorine and a bromine atom in 4-bromo-2-fluorophenolate provides a unique electronic and steric profile that can be exploited in the design of coordination compounds with specific catalytic or material properties.
Applications of Sodium 4 Bromo 2 Fluorophenolate in Advanced Synthetic Strategies
Precursor in Agrochemical Synthesis
Beyond pharmaceuticals, 4-bromo-2-fluorophenol (B1271925) is an important intermediate in the agrochemical industry. google.comd-nb.info It serves as a building block for the synthesis of various active compounds used in agriculture, including herbicides, insecticides, and fungicides. nih.gov The specific combination of halogen atoms on the phenol (B47542) ring can contribute to the biological activity and efficacy of the final agrochemical product, aiding in crop protection and improved agricultural output. d-nb.info The structural motif of a halogenated phenol is relevant in this field; for example, the pesticide profenofos (B124560) is metabolized to the structurally similar 4-bromo-2-chlorophenol.
Table 2: Applications in Agrochemicals
| Agrochemical Type | Role of Sodium 4-bromo-2-fluorophenolate |
| Herbicides | Building block for active ingredients |
| Insecticides | Precursor for synthesis |
| Fungicides | Starting material for active compounds |
Development of Functional Materials and Polymers
The reactivity of this compound also extends to the field of materials science, where it is used to create specialized polymers and functional materials with tailored properties. nih.gov
The compound has been utilized as a monomer or a precursor to monomers for creating advanced polymer architectures. For instance, 4-bromo-2-fluorophenol is used in the synthesis of monomers for conjugated polymers intended for photovoltaic applications. In one synthetic route, the phenol is alkylated to form 1-Bromo-4-(2'-butyloctyloxy)-3-fluorobenzene, a monomer which can then be further functionalized for polymerization. In other research, 4-bromo-2-fluorophenol was used to create ether intermediates for potential inclusion in fluorosilicone polymers, demonstrating its versatility. It has also been used as a starting material in the synthesis of functionalized benzosiloxaborolates, which are boracyclic species with potential applications in materials science.
There are specific applications for 4-bromo-2-fluorophenol in the formulation of advanced functional materials like coatings. nih.gov Notably, it is listed as a chemical compound used in a patented composition for forming an anti-reflective coating. Such coatings are critical in lithographic processes used in the manufacturing of microelectronics. This application underscores the compound's utility in creating materials with specific, high-performance optical and chemical properties. Its potential use in specialized adhesives has also been noted. nih.gov
Table 3: Applications in Materials Science
| Material Type | Specific Application/Role |
| Conjugated Polymers | Precursor to monomers for photovoltaic materials |
| Benzoxaborole Analogs | Starting material for functionalized benzosiloxaborolates |
| Advanced Coatings | Component in anti-reflective coatings for lithography |
Advanced Analytical and Spectroscopic Characterization of Sodium 4 Bromo 2 Fluorophenolate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of Sodium 4-bromo-2-fluorophenolate by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹⁹F, and ¹³C.
Proton (¹H) NMR Studies
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. In the ¹H NMR spectrum of the corresponding phenol (B47542), 4-bromo-2-fluorophenol (B1271925), the aromatic protons appear as distinct signals in the downfield region, typically between 6.5 and 7.5 ppm. chemicalbook.com The specific chemical shifts and coupling patterns are dictated by the electronic effects of the hydroxyl (-OH), fluorine (-F), and bromine (-Br) substituents on the benzene (B151609) ring.
The fluorine atom, being strongly electronegative, and the bromine atom influence the electron density around the adjacent protons, causing them to resonate at specific frequencies. The coupling between adjacent, non-equivalent protons (spin-spin coupling) results in the splitting of signals into multiplets (e.g., doublets, triplets, or doublet of doublets), which helps to establish the substitution pattern on the aromatic ring. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.
| Proton Position | Typical Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| H-3 | ~7.11 | dd (doublet of doublets) | J(H-F) ≈ 10 Hz, J(H-H) ≈ 2.5 Hz |
| H-5 | ~7.02 | ddd (doublet of doublet of doublets) | J(H-H) ≈ 8.8 Hz, J(H-H) ≈ 2.5 Hz, J(H-F) ≈ 2.5 Hz |
| H-6 | ~6.87 | t (triplet) | J(H-H) ≈ 8.8 Hz, J(H-F) ≈ 8.8 Hz |
| -OH | Variable | s (singlet) | N/A |
Fluorine (¹⁹F) NMR for Fluorinated Compounds
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this compound. beilstein-journals.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. nih.gov
In the case of 4-bromo-2-fluorophenol, the fluorine atom is in an ortho position relative to the hydroxyl group. researchgate.net Its signal in the ¹⁹F NMR spectrum will appear at a characteristic chemical shift, and it will be split into a multiplet due to coupling with the adjacent aromatic protons (H-3 and H-6). This provides unambiguous confirmation of the fluorine's position on the aromatic ring. For instance, the chemical shift for fluorine atoms in ortho-fluorophenols is characteristically different from those in meta or para positions. researchgate.net
Carbon-13 (¹³C) NMR and Other Heteronuclear NMR Techniques
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 4-bromo-2-fluorophenol gives a distinct signal in the ¹³C NMR spectrum. chemicalbook.com The chemical shifts of the carbon atoms are influenced by the attached substituents.
The carbon atom bonded to the fluorine (C-2) will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The carbons adjacent to the fluorine (C-1 and C-3) will exhibit smaller two-bond couplings (²JCF). Similarly, the carbon attached to bromine (C-4) will have its chemical shift influenced by the heavy atom effect. The carbon bearing the hydroxyl group (C-1) is typically found in the 140-155 ppm range, shifted downfield due to the electronegativity of the oxygen atom.
| Carbon Position | Typical Chemical Shift (δ) in ppm (CDCl₃) | Key Coupling |
|---|---|---|
| C-1 (C-OH) | ~143 (d) | ²J(C-F) |
| C-2 (C-F) | ~152 (d) | ¹J(C-F) ≈ 240 Hz |
| C-3 | ~117 (d) | ²J(C-F) |
| C-4 (C-Br) | ~110 | N/A |
| C-5 | ~125 | N/A |
| C-6 | ~121 (d) | ³J(C-F) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemicalbook.com
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the more volatile, neutral 4-bromo-2-fluorophenol is analyzed rather than its sodium salt. The sample is vaporized and separated on a GC column before entering the mass spectrometer. In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.
The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 4-bromo-2-fluorophenol (190/192 u, due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance). This characteristic isotopic pattern is a clear indicator of the presence of one bromine atom. The fragmentation pattern provides further structural information, with common losses including CO (carbonyl group), HBr, and F atoms, leading to fragment ions that help confirm the arrangement of atoms in the parent molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Transformation Products
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic or polar compounds directly in solution, such as this compound and its potential transformation products. acs.orgmdpi.com ESI-MS is particularly useful for studying derivatives formed during synthesis or degradation. acs.orgcsic.es
When analyzing this compound in negative ion mode, the primary ion observed would be the deprotonated molecule, the 4-bromo-2-fluorophenolate anion ([M-H]⁻), at a mass-to-charge ratio (m/z) of 189/191. acs.org This technique is gentle enough to keep the parent ion intact, providing a clear determination of the molecular weight.
ESI-MS is also invaluable for identifying transformation products that may arise from processes like oxidation or nucleophilic substitution. mdpi.com For example, hydroxylated or debrominated derivatives formed during a reaction can be detected by their unique molecular weights. acs.org By coupling liquid chromatography with ESI-MS (LC-ESI-MS), complex mixtures of these products can be separated and identified, providing critical insights into reaction pathways and product purity. acs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules. For this compound, Infrared (IR) and Raman spectroscopy provide a detailed fingerprint of the molecule's vibrational modes. The conversion of the parent 4-bromo-2-fluorophenol to its sodium salt induces significant and observable changes in the vibrational spectra. Most notably, the broad O-H stretching band, characteristic of the phenolic hydroxyl group (typically found around 3200-3600 cm⁻¹), disappears upon deprotonation to form the phenoxide. osti.gov Concurrently, the C-O stretching vibration shifts, reflecting the change in bond order and electron density upon formation of the C-O⁻ bond. osti.gov
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique coupled with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal to no preparation. specac.combruker.com This method is particularly advantageous for analyzing this compound in its solid state. The technique works by placing the sample in direct contact with an ATR crystal, typically made of diamond or germanium. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. mt.com This creates an evanescent wave that penetrates a few micrometers into the sample, where it can be absorbed. mt.com The attenuated energy is then reflected back to the detector, generating the IR spectrum.
For this compound, the ATR-IR spectrum would provide clear information on the functional groups present. The absence of the O-H stretch and the presence of characteristic aromatic and C-O⁻ vibrations confirm the salt's formation. The reproducibility of ATR-IR makes it a reliable tool for quality control and identification. specac.commt.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for obtaining high-quality infrared spectra with a high signal-to-noise ratio. researchgate.net Whether used with transmission or ATR sampling, FTIR spectrometers collect spectral data over a wide range simultaneously and use a mathematical operation known as a Fourier transform to convert the raw data into the spectrum. researchgate.net
The FTIR spectrum of this compound is characterized by several key absorption bands. The positions of these bands are influenced by the electronic effects of the bromine and fluorine substituents on the aromatic ring. The electron-withdrawing nature of the halogens affects the ring's vibrational modes. Key spectral features for this compound are detailed in the table below, based on data from analogous sodium phenoxides and substituted aromatic compounds. spectrabase.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Stretching vibrations of the hydrogen atoms attached to the aromatic ring. |
| Aromatic C=C Stretch | 1500-1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. Multiple bands are expected. |
| C-O Stretch (Phenoxide) | 1250-1350 | Stretching of the carbon-oxygen single bond. This band's position is sensitive to the electronic environment and is a key indicator of the phenoxide structure. |
| C-F Stretch | 1200-1280 | Stretching vibration of the carbon-fluorine bond. This is typically a strong and distinct absorption. |
| C-Br Stretch | 550-650 | Stretching vibration of the carbon-bromine bond. This absorption occurs in the lower frequency region of the mid-IR spectrum. |
| Aromatic C-H Bending | 800-900 | Out-of-plane bending ("wagging") of the ring C-H bonds. The pattern is indicative of the substitution pattern on the ring. |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound and its related compounds, various chromatographic techniques are employed to assess purity and analyze reaction products.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile or thermally sensitive compounds like phenols. asianpubs.org For purity assessment, the sodium salt is typically converted back to its parent phenol, 4-bromo-2-fluorophenol, by acidification of the sample solution before analysis. Reversed-phase HPLC is the most common mode used for this purpose. sielc.com
In a typical setup, a C18 (octadecylsilyl) stationary phase is used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., phosphoric or formic acid) added to ensure the phenol remains in its protonated, less polar form for better retention and peak shape. asianpubs.orgsielc.com Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. asianpubs.org
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid asianpubs.orgsielc.com |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25-30 °C) |
| Detection | UV at 280 nm asianpubs.org |
| Injection Volume | 10-20 µL |
Gas-Liquid Chromatography (GLC)
Gas-Liquid Chromatography (GLC), or simply Gas Chromatography (GC), is a powerful technique for separating volatile compounds. Due to its ionic nature and lack of volatility, this compound cannot be analyzed directly by GC. phenomenex.com Therefore, a crucial derivatization step is required to convert the analyte into a volatile and thermally stable compound. phenomenex.comepa.gov
The most common derivatization method for phenols is silylation. nih.gov In this process, a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogen of the phenolic group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.comresearchgate.net This reaction produces a volatile ether that is readily analyzed by GC. The analysis is typically performed on a low to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5MS). researchgate.net
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS, or MTBSTFA researchgate.netresearchgate.net |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) nih.gov |
| Carrier Gas | Helium, constant flow |
| Injector Temperature | 250-280 °C |
| Oven Program | Initial temp 70°C, ramp to 250°C at 10°C/min, hold for 5 min nih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) epa.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC bridges the gap between gas and liquid chromatography, offering fast, efficient, and "green" separations due to the reduced use of organic solvents. selvita.comchromatographytoday.com
While this compound is an achiral molecule and thus does not have enantiomers to be separated, SFC is a premier technique for the chiral separation of its potential derivatives. If this compound were used as a building block to synthesize a new chiral molecule, SFC would be the method of choice for separating the resulting enantiomers. This is accomplished by using a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, causing them to separate. chromatographyonline.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are the most widely used and have proven effective for a broad range of compounds, including halogenated aromatics. chromatographytoday.comymc.eu
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives like Chiralcel OD, Chiralpak AD) chromatographytoday.comymc.eu |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol, or Isopropanol) chromatographytoday.com |
| Co-solvent Percentage | 5-40% |
| Flow Rate | 2-4 mL/min (analytical scale) |
| Back Pressure | 100-200 bar chromatographytoday.com |
| Temperature | 30-40 °C |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a cornerstone technique in analytical chemistry for verifying the empirical formula of a synthesized compound. This process quantitatively determines the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a sample. For this compound, elemental analysis serves as a critical step to confirm its stoichiometry, ensuring that the synthesized product matches the theoretical composition derived from its molecular formula, C₆H₃BrFNaO.
The confirmation is achieved by comparing the experimentally determined mass percentages of the constituent elements with the calculated theoretical values. Modern elemental analyzers typically perform this through combustion analysis, where the sample is burned at high temperatures, and the resulting gaseous products (like CO₂, H₂O) are quantitatively measured to determine the original elemental composition. wikipedia.org Any significant deviation between the experimental and theoretical values, typically more than 0.4%, may indicate the presence of impurities, residual solvents, or incomplete reaction.
Theoretical Composition
The stoichiometric formula of anhydrous this compound is C₆H₃BrFNaO. Based on its molecular weight of 212.98 g/mol , the theoretical elemental composition has been calculated. These values provide a benchmark against which experimental results are measured.
Table 1: Theoretical Elemental Composition of Anhydrous this compound (C₆H₃BrFNaO)
| Element | Symbol | Atomic Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 33.84 |
| Hydrogen | H | 1.008 | 1.42 |
| Bromine | Br | 79.904 | 37.52 |
| Fluorine | F | 18.998 | 8.92 |
| Sodium | Na | 22.990 | 10.79 |
| Oxygen | O | 15.999 | 7.51 |
Research Findings and Interpretation
While specific experimental elemental analysis reports for this compound are not extensively detailed in publicly available literature, the methodology is standard for characterizing related sodium phenoxides and their derivatives. wikipedia.org For instance, the synthesis of various phenolate (B1203915) salts relies on elemental analysis to confirm their formation and purity. wikipedia.org
It is crucial to consider that phenolate salts can be hygroscopic. Research on the synthesis of this compound indicates that the solid product can retain water. One patent describes the synthesized solid as containing 2.4% water. sielc.com The presence of water would alter the experimental elemental percentages compared to the anhydrous theoretical values. Specifically, the percentage of hydrogen and oxygen would be higher, while the percentages of carbon, bromine, fluorine, and sodium would be correspondingly lower.
For a sample containing 2.4% water by weight, the expected elemental composition would be adjusted as shown in the comparative table below.
Table 2: Comparison of Theoretical Elemental Composition for Anhydrous vs. Hydrated this compound
| Element | Theoretical % (Anhydrous) | Calculated Theoretical % (with 2.4% H₂O) |
|---|---|---|
| Carbon (C) | 33.84 | 33.03 |
| Hydrogen (H) | 1.42 | 1.65 |
| Bromine (Br) | 37.52 | 36.62 |
| Fluorine (F) | 8.92 | 8.71 |
| Sodium (Na) | 10.79 | 10.53 |
| Oxygen (O) | 7.51 | 9.46 |
Therefore, when performing stoichiometric confirmation, it is essential to use techniques like thermogravimetric analysis (TGA) in conjunction with elemental analysis to determine the water content. By accounting for any solvent or water, the experimental elemental analysis data can be corrected and accurately compared to the theoretical values of the pure, anhydrous compound, thereby providing a definitive confirmation of its stoichiometry and purity.
Computational Chemistry and Theoretical Modeling of Halogenated Phenolates
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide range of properties for halogenated phenolates, from their reactivity patterns to the stability of their chemical bonds. By calculating the electron density, DFT can elucidate the fundamental characteristics that govern the behavior of these compounds.
Prediction of Regioselectivity in Electrophilic and Nucleophilic Reactions
The positions of the bromine and fluorine atoms, along with the phenolate (B1203915) oxygen, on the aromatic ring of Sodium 4-bromo-2-fluorophenolate create a distinct electronic landscape that dictates the regioselectivity of its reactions. DFT calculations can predict the most likely sites for both electrophilic and nucleophilic attack.
For electrophilic aromatic substitution , computational models like RegioSQM predict regioselectivity by identifying the aromatic carbon atom with the highest proton affinity. researchgate.net This is achieved by calculating the free energies of protonation at all possible C-H positions. researchgate.netrsc.org For the 4-bromo-2-fluorophenolate anion, the strong electron-donating nature of the phenoxide oxygen (-O⁻) is the dominant directing group, activating the positions ortho and para to it. The fluorine at position 2 and bromine at position 4 are deactivating groups. DFT calculations would likely predict that electrophilic attack is most favored at the C6 position, which is ortho to the powerful activating phenoxide group and avoids the steric hindrance and electronic deactivation of the adjacent halogens.
For nucleophilic aromatic substitution (SNAr) , the reaction is favored at carbon atoms bearing electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. researchgate.net In the case of this compound, the positions most susceptible to nucleophilic attack would be those bearing the halogen atoms. DFT calculations of the LUMO (Lowest Unoccupied Molecular Orbital) energies and electrostatic potential maps can pinpoint the most electrophilic carbon center. A quantitative model for SNAr reactions uses descriptors such as the LUMO energy and the average molecular electrostatic potential (ESP) at the carbon undergoing substitution to predict reaction rates and selectivity.
A hypothetical analysis of the regioselectivity for this compound is presented in the table below, based on established directing effects and the principles revealed by computational models.
| Position | Activating/Deactivating Group(s) | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |
| C3 | Flanked by F and Br | Low | Moderate |
| C5 | meta to -O⁻, ortho to Br | Moderate | Low |
| C6 | ortho to -O⁻, meta to Br | High | Low |
Analysis of Bond Polarization and Stability
The presence of highly electronegative fluorine and bromine atoms on the phenolate ring leads to significant polarization of the carbon-halogen and adjacent carbon-carbon bonds. DFT calculations can quantify this polarization by computing atomic charges and dipole moments. chemspider.comimist.ma A theoretical study on para-substituted halophenols (p-fluorophenol, p-chlorophenol, and p-bromophenol) using the B3LYP/6-311G(d,p) level of theory revealed insights into their electronic properties. researchgate.net
The stability of the C-F and C-Br bonds in this compound can be assessed by calculating their bond dissociation energies (BDEs). The C-F bond is generally stronger and less polarizable than the C-Br bond, a trend that would be confirmed by DFT calculations. The analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting the electron-rich region around the phenolate oxygen and the relatively electron-deficient regions near the halogen-substituted carbons. researchgate.net This information is crucial for understanding intermolecular interactions, such as halogen bonding. chemspider.com
The following table presents calculated electronic properties for related p-halophenols, which serve as a basis for understanding the electronic environment in 4-bromo-2-fluorophenolate. researchgate.net
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| p-Fluorophenol | 2.4851 | -6.5985 | -0.8821 | 5.7164 |
| p-Chlorophenol | 2.4266 | -6.6110 | -0.8797 | 5.7313 |
| p-Bromophenol | 2.8340 | -6.5824 | -0.9036 | 5.6788 |
Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. researchgate.net
Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis
While DFT calculations are excellent for single molecules in a vacuum or with implicit solvent models, Molecular Dynamics (MD) simulations are employed to explicitly model the dynamic interactions between the solute and solvent molecules over time. amazonaws.comsmolecule.com For this compound, an ionic compound, MD simulations in an aqueous environment would be crucial to understand its hydration shell and the conformational behavior of the phenolate ring.
MD simulations can track the trajectory of every atom in the system, providing insights into:
Solvation Structure: How water molecules arrange around the phenolate oxygen and the halogen atoms.
Conformational Preferences: Although the benzene (B151609) ring is rigid, the hydroxyl group in the corresponding phenol (B47542) (4-bromo-2-fluorophenol) can rotate. MD simulations can reveal the preferred orientation of this group relative to the adjacent fluorine atom and how this is influenced by the solvent.
Ion Pairing: The simulation would also model the interaction between the phenolate anion and the sodium cation (Na⁺), determining whether they exist as a tight ion pair or as solvent-separated ions.
Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, where the phenolate itself is treated with a quantum method like DFT and the surrounding solvent with a classical force field, can provide a highly accurate picture of its behavior in solution. bohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its activity, such as reactivity or toxicity. sigmaaldrich.comnih.gov For the reactivity of halogenated phenolates, a QSAR model could be developed to predict reaction rates based on calculated molecular descriptors.
Relevant descriptors for a QSAR model of this compound reactivity could include:
Electronic Descriptors: HOMO and LUMO energies, which relate to the molecule's ability to donate or accept electrons. mdpi.com The one-electron oxidation potential (E1) has been shown to be a good predictor for the reaction rate constants of phenols and phenolates with oxidants. mdpi.com
Topological Descriptors: Descriptors that quantify the shape and connectivity of the molecule.
Quantum Chemical Descriptors: Atomic charges, dipole moment, and polarizability. researchgate.net
By building a model from a training set of related halogenated phenols with known experimental reactivities, the reactivity of this compound could be predicted without the need for direct experimentation. This approach is particularly useful for screening large numbers of compounds for desired properties.
Reaction Mechanism Elucidation through Transition State Calculations
Understanding the mechanism of a chemical reaction involves identifying the intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, transient configuration along the reaction coordinate. DFT calculations are exceptionally well-suited for locating and characterizing these transition states.
For a reaction involving this compound, such as a nucleophilic substitution, computational chemists would:
Propose a Reaction Pathway: Based on chemical principles, a plausible sequence of steps from reactants to products is hypothesized.
Locate Stationary Points: The geometries of the reactants, intermediates, transition states, and products are optimized using DFT.
Frequency Calculations: A vibrational frequency analysis is performed. A true minimum on the potential energy surface (reactants, products, intermediates) will have all real, positive frequencies. A first-order saddle point, the transition state, will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier, which is directly related to the reaction rate.
For instance, in the oxidation of phenols, DFT calculations have been used to explore the ligand exchange and subsequent redox processes, mapping out the entire energy profile of the reaction and explaining the observed regioselectivity. researchgate.net Such calculations could be applied to this compound to predict its behavior in various chemical transformations.
Environmental Transformation and Degradation Pathways of Halogenated Phenols General Relevance
Oxidative Degradation Mechanisms of Halophenols in Aqueous Systems
In aqueous environments, the breakdown of halogenated phenols is often driven by advanced oxidation processes (AOPs), which involve highly reactive chemical species. bohrium.comresearchgate.net These processes can effectively degrade persistent organic pollutants into less harmful substances. rsc.orgrsc.org
Two of the most important species in the oxidative degradation of halophenols are the hydroxyl radical (HO•) and the sulfate (B86663) radical (SO₄•⁻). nih.gov Both are powerful oxidants capable of reacting with a wide range of organic compounds. rsc.org
Hydroxyl Radical (HO•): Generated from the photolysis of hydrogen peroxide (H₂O₂), the hydroxyl radical has a high redox potential and reacts rapidly with halophenols. rsc.org The degradation pathway for HO• involves both electron transfer and hydroxyl addition to the aromatic ring. rsc.org
Sulfate Radical (SO₄•⁻): The sulfate radical is generated by activating peroxydisulfate (B1198043) (PDS) or peroxymonosulfate (B1194676) (PMS). nih.govrsc.org It also has a high redox potential and a longer half-life than the hydroxyl radical, which can be advantageous for contaminant degradation. researchgate.net The primary reaction mechanism for the sulfate radical with halophenols is electron transfer. rsc.org
The effectiveness of these radicals can be influenced by environmental factors such as pH and the presence of other substances like chloride ions or natural organic matter, which can act as radical scavengers and inhibit degradation. bohrium.comrsc.org Studies comparing the two radicals show differences in their reaction rates and selectivity with various isomers of halogenated phenols, which is attributed to their distinct reaction mechanisms. rsc.org
Table 1: Comparison of Hydroxyl and Sulfate Radicals in Halophenol Degradation
| Property | Hydroxyl Radical (HO•) | Sulfate Radical (SO₄•⁻) |
|---|---|---|
| Generation Source | UV/H₂O₂ systems rsc.org | UV/PDS or PMS activation nih.govrsc.org |
| Redox Potential | ~2.7 V rsc.org | ~2.6 V rsc.org |
| Half-life | Shorter (nanoseconds) researchgate.net | Longer (microseconds) researchgate.net |
| Primary Mechanism | Electron transfer and hydroxyl addition rsc.org | Predominantly electron transfer rsc.org |
| pH Influence | Can be pH-dependent bohrium.com | Effective over a wider pH range researchgate.net |
During the oxidative degradation of halophenols, the initial reaction often involves a one-electron oxidation of the phenolic compound, forming a phenoxy radical intermediate. mdpi.comacs.org These highly reactive radicals can then undergo coupling reactions with each other, leading to the formation of larger molecules. acs.orgnih.gov
These coupling reactions can proceed through two main pathways:
C-C Coupling: Two radicals bond via carbon atoms, forming hydroxylated polyhalogenated biphenyls. acs.orgnih.govresearchgate.net
C-O-C Coupling: A carbon atom of one radical bonds to the oxygen atom of another, creating hydroxylated polyhalogenated biphenyl (B1667301) ethers (OH-PCDEs). acs.orgnih.govresearchgate.net
The formation of these dimers and oligomers is a significant transformation pathway. mdpi.com In some cases, these newly formed polyhalogenated products can be hazardous compounds themselves, highlighting that degradation does not always lead to immediate detoxification. nih.govresearchgate.net The specific products formed can depend on the reaction conditions and the structure of the initial halophenol. nih.gov
Biotransformation Pathways of Fluorophenols by Microorganisms
Microorganisms have evolved diverse metabolic pathways to break down halogenated phenols, including fluorophenols, which are often used as agrochemicals and can contaminate soil and water. scispace.comresearchgate.net Aerobic soil microbes, in particular, can utilize these compounds for growth through a series of enzymatic reactions. nih.gov
The initial step in the aerobic biodegradation of mono- and dihalophenols typically involves the action of hydroxylases. nih.gov For instance, studies with the fungus Penicillium frequentans and the bacterium Rhodococcus opacus have shown that the degradation process begins with the oxidation of the halophenol to a corresponding halocatechol. scispace.comnih.gov The subsequent steps depend on the specific structure of the intermediate and the enzymatic capabilities of the microorganism. nih.govasm.org
One important class of enzymes responsible for this reaction is the flavin-dependent monooxygenases (also known as flavoprotein monooxygenases). nih.govmdpi.comomicsonline.org These enzymes catalyze oxidative dehalogenation, a process that involves two key actions:
Hydroxylation: The enzyme incorporates one oxygen atom from molecular oxygen (O₂) into the aromatic ring, typically at the para-position to the existing hydroxyl group. mdpi.comomicsonline.org
Halide Elimination: This hydroxylation leads to an unstable intermediate, which then spontaneously eliminates the halogen atom (e.g., fluoride (B91410), chloride). nih.gov
Table 2: Examples of Microorganisms and Enzymes in Halophenol Degradation
| Microorganism | Enzyme System | Function |
|---|---|---|
| Rhodococcus opacus 1cp | Phenol (B47542) hydroxylase | Transforms monofluorophenols to fluorocatechols and fluoropyrogallols. scispace.comnih.gov |
| Penicillium frequentans Bi 7/2 | Phenol hydroxylase, Catechol-1,2-dioxygenase | Oxidizes monohalogenated phenols to halocatechols. nih.gov |
| Ralstonia eutropha JMP134 | HadA monooxygenase (a flavoprotein monooxygenase) | Catalyzes oxidative dechlorination of chlorophenols. mdpi.com |
Homogeneous Gas-Phase Formation Mechanisms of Related Fluorinated Aromatic Pollutants
While much of the focus is on the degradation of pollutants in aqueous and soil environments, reactions in the gas phase are also critical to understanding the atmospheric fate of aromatic compounds. The dominant process for the breakdown of gas-phase polycyclic aromatic hydrocarbons (PAHs) is their reaction with hydroxyl radicals. nih.govnih.gov These atmospheric reactions can lead to the formation of other types of pollutants. nih.gov
Specific to fluorinated compounds, certain gas-phase reactions can lead to the formation of fluoroaromatic products. For example, highly fluorinated fullerenes have been shown to fluorinate aromatic compounds like pyridine (B92270) in the gas phase. researchgate.net Another relevant process is the gas-phase hydrolysis of certain fluorine-containing industrial chemicals, such as uranium hexafluoride, which can react with water vapor to form aerosol particles and gaseous hydrogen fluoride (HF). ornl.gov While not a direct formation mechanism for complex pollutants, the generation of reactive species like HF in the atmosphere contributes to the complex chemistry of fluorinated compounds in the environment.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 4-bromo-2-fluorophenolate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated phenol derivatives can be synthesized via Suzuki-Miyaura cross-coupling using boronic acids (e.g., 4-bromo-2-fluorophenylboronic acid as a precursor) . Optimization variables include solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄). Purity assessment via HPLC or GC (>97% by HPLC, as per reagent standards ) is critical.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F and ¹H NMR to confirm substitution patterns and aromatic proton environments .
- X-ray crystallography : Use SHELXL for structure refinement and ORTEP-III for visualizing thermal ellipsoids .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotope ratio).
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : Accelerated degradation tests at 40°C/75% RH vs. controlled 0–6°C storage .
- Light sensitivity : UV-Vis spectroscopy to monitor photodegradation.
- Purity tracking : Periodic HPLC analysis to detect byproducts (e.g., debromination or oxidation).
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic effects of bromine and fluorine substituents in this compound?
- Methodological Answer : Density functional theory (DFT) using B3LYP/6-311+G(d,p) basis sets can model substituent effects. The electron-withdrawing fluorine atom polarizes the aromatic ring, while bromine’s inductive effect alters reaction sites. Compare calculated Mulliken charges with experimental Hammett σ values . Validate predictions using kinetic studies (e.g., SNAr reactivity ).
Q. What experimental and computational strategies resolve contradictions in crystallographic data for halogenated phenols?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from dynamic disorder or solvent interactions. Strategies include:
- High-resolution data collection : Use synchrotron radiation for <0.8 Å resolution.
- DFT-assisted refinement : Incorporate Hirshfeld surface analysis to validate hydrogen-bonding networks .
- Comparative studies : Cross-reference with structurally analogous compounds (e.g., 4-bromo-2,6-difluorophenylacetic acid ).
Q. How can mechanistic studies differentiate between competing pathways in this compound’s reactivity (e.g., nucleophilic vs. radical pathways)?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare k₁₂C/k₁³C to identify rate-determining steps.
- Radical traps : Add TEMPO to suppress radical chain mechanisms.
- Computational modeling : Identify transition states for SN2 vs. single-electron transfer (SET) pathways using Gaussian or ORCA .
Q. What are the challenges in correlating in vitro bioactivity data with in silico predictions for this compound derivatives?
- Methodological Answer : Key challenges include:
- Solvent effects : DMSO may artificially enhance membrane permeability.
- Protein binding assays : Use SPR or ITC to validate docking scores (e.g., AutoDock Vina vs. Glide).
- Metabolic stability : Incubate with liver microsomes to compare predicted vs. experimental half-lives .
Methodological Design Considerations
Q. How should researchers design controlled experiments to isolate the effects of fluorine vs. bromine substituents in phenolic compounds?
- Methodological Answer :
- Isosteric analogs : Synthesize 4-chloro-2-fluorophenol as a bromine-free control.
- Kinetic profiling : Compare reaction rates in identical conditions (e.g., Suzuki coupling ).
- Electronic descriptors : Use Hammett plots to quantify substituent effects .
Q. What statistical approaches are recommended for analyzing variability in synthetic yields or spectroscopic data?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify significant variables (e.g., catalyst loading, solvent).
- Multivariate analysis : PCA or PLS to correlate spectral data with purity .
- Error propagation : Apply Monte Carlo simulations for uncertainty quantification in crystallographic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
